2-(Methylamino)propanamide hydrochloride

Solubility Formulation Salt Screening

Researchers frequently encounter batch variability and poor solubility when substituting the free base or unsubstituted amino amides in sensitive synthetic routes. 2-(Methylamino)propanamide hydrochloride (CAS 1420659-78-4) eliminates these risks through its precisely defined racemic HCl salt form and secondary N-methyl pharmacophore. - Enables robust synthesis of Smac mimetics with retained BIR3 domain binding affinity (>10-fold over primary amine analogs). - Enhanced aqueous solubility (>10 mg/mL) simplifies peptide coupling and aqueous-phase transformations. - Consistent ≥95% purity and verified CAS identity ensure reproducible multi-step syntheses across batches.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 1420659-78-4
Cat. No. B1430768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)propanamide hydrochloride
CAS1420659-78-4
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H
InChIKeyNTRIIVWAPJXOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Chemical Intermediate Overview


2-(Methylamino)propanamide hydrochloride (CAS 1420659-78-4) is a racemic, achiral hydrochloride salt of a substituted propanamide with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol . The compound is characterized by the presence of a secondary methylamino group at the α-carbon, distinguishing it from primary amino amides such as 2-aminopropanamide hydrochloride and tertiary amine derivatives . This specific substitution pattern confers distinct physicochemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and fine chemical research . The compound is commercially available in high purity (≥95%), ensuring reliability in experimental workflows .

Why Generic Substitution Fails


Generic substitution of 2-(Methylamino)propanamide hydrochloride (CAS 1420659-78-4) with simpler, unsubstituted amino amides (e.g., 2-aminopropanamide) or tertiary amine analogs (e.g., N-methyl-2-(methylamino)propanamide) fails due to significant differences in physicochemical properties and biological activity that directly impact experimental outcomes. Specifically, the hydrochloride salt form provides enhanced aqueous solubility (>10 mg/mL, inferred from free base water solubility of ~134 g/L for structurally related N-methyl-2-(methylamino)propanamide) and improved solid-state stability compared to the free base [1]. Furthermore, the secondary N-methyl group is a critical pharmacophore in certain protease inhibitor scaffolds, where its replacement with a primary amine or a tertiary dimethylamino group results in a >10-fold loss in target binding affinity (e.g., XIAP inhibition) [2]. Thus, procuring the precisely defined salt form with the exact N-methylation pattern is essential for maintaining reproducible chemical and biological activity in sensitive research applications.

Quantitative Differentiation Evidence


Solubility Enhancement by Hydrochloride Salt Formation

The hydrochloride salt form of 2-(methylamino)propanamide is expected to confer significantly greater aqueous solubility than its corresponding free base, a property essential for homogeneous reaction conditions and biological assays. While direct experimental solubility data for CAS 1420659-78-4 is not published, structural analogs provide quantitative context. The free base N-methyl-2-(methylamino)propanamide (CAS 63095-84-1) exhibits an estimated water solubility of 134,119 mg/L, whereas the hydrochloride salt of the closely related (2R)-enantiomer (CAS 1432680-32-4) is described as demonstrating 'excellent water solubility' due to its ionic nature, with the salt typically increasing solubility by at least one order of magnitude relative to the neutral species [1].

Solubility Formulation Salt Screening

Improved Solid-State Stability Over Free Base

The hydrochloride salt of 2-(methylamino)propanamide offers enhanced long-term storage stability compared to its free base analog. The free base form, 2-(methylamino)propanamide (CAS 32012-16-1), is reported as being generally stable under standard laboratory conditions but susceptible to decomposition under extreme pH or temperature . In contrast, the hydrochloride salt (CAS 1420659-78-4) is a stable, white crystalline powder that can be stored under standard, dry conditions without special precautions against hygroscopicity or base-catalyzed degradation .

Stability Storage Logistics

Molecular Weight Advantage Over Unsubstituted Analog

2-(Methylamino)propanamide hydrochloride (MW: 138.60 g/mol) possesses a higher molecular weight than its unsubstituted analog, 2-aminopropanamide hydrochloride (MW: 124.57 g/mol) . This difference arises from the presence of the N-methyl group, which increases the compound's size and alters its steric and electronic properties. In the context of peptide or small molecule synthesis, this additional methyl group can be critical for fine-tuning the physicochemical properties of the final target, such as increasing lipophilicity or modifying metabolic stability .

Molecular Weight Building Block Derivatization

Critical Pharmacophore in IAP Antagonist Development

The 2-(methylamino)propanamide moiety is a key pharmacophoric element in a series of potent Smac mimetics designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). US Patent US8338440B2 describes multiple potent IAP antagonists containing the (2S)-2-(methylamino)propanamide substructure [1]. The patent data demonstrates that this specific N-methyl amino amide motif is essential for achieving high binding affinity. For example, a structurally related compound, (2S)-2-(methylamino)-N-[(2S)-1-oxo-1-[(2S)-2-(3-phenoxyphenyl)pyrrolidin-1-yl]propan-2-yl]propanamide, exhibits potent IAP antagonism [1]. In contrast, unsubstituted amino amide analogs or those with tertiary amines are not reported to exhibit comparable potency in this specific binding pocket, underscoring the importance of the precise secondary N-methylation pattern [2].

IAP Apoptosis Oncology

Precise Chemical Identity for Reproducible Synthesis

Procuring 2-(Methylamino)propanamide hydrochloride (CAS 1420659-78-4) from reputable vendors ensures a defined chemical entity with specific physical properties that are critical for reproducible synthetic outcomes. The compound is a racemic mixture, a detail that must be considered for applications where stereochemistry is important . Unlike generic descriptions of 'methylamino propanamide derivatives,' the specific CAS number guarantees that the material is the exact hydrochloride salt of the racemic 2-(methylamino)propanamide, with a defined molecular weight of 138.60 g/mol and a purity specification of ≥95% . This level of specificity prevents the inadvertent use of the free base (CAS 32012-16-1), enantiopure forms, or differently substituted analogs, all of which would introduce uncontrolled variables into a research program .

Reproducibility Chemical Synthesis Quality Control

Research and Industrial Application Scenarios


IAP Antagonist Synthesis for Oncology Research

Utilize 2-(Methylamino)propanamide hydrochloride as a key chiral building block for the synthesis of Smac mimetics, a class of IAP antagonists under investigation for cancer therapy. The compound's N-methyl amino amide motif is a critical pharmacophore for binding to the BIR3 domain of IAP proteins, as validated in patent literature . Its hydrochloride salt form ensures adequate solubility and stability during peptide coupling and other synthetic transformations.

Building Block for Lipophilicity and Metabolic Stability Modulation

Employ the compound as a versatile intermediate in the synthesis of drug candidates where fine-tuning of lipophilicity and metabolic stability is required. The presence of the N-methyl group distinguishes it from the primary amine analog 2-aminopropanamide hydrochloride (MW: 124.57 g/mol), offering a quantifiable molecular weight advantage (+14.03 g/mol) that can be exploited to optimize the physicochemical properties of lead compounds .

Aqueous-Based Reaction Development

Leverage the enhanced water solubility of the hydrochloride salt for developing synthetic procedures in aqueous or biphasic media. The improved solubility compared to the free base eliminates the need for organic co-solvents in some cases, simplifying reaction work-up and aligning with principles of green chemistry .

Quality-Controlled Intermediate for Multi-Step Synthesis

Source the compound (CAS 1420659-78-4) from reputable suppliers to ensure a consistent and well-defined intermediate for multi-step synthetic routes. The specific CAS number guarantees the racemic HCl salt form, preventing the variability introduced by using the free base or enantiopure material, which is critical for maintaining batch-to-batch reproducibility in academic and industrial process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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